molecular formula C11H17Cl3N2 B2500805 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride CAS No. 1820641-09-5

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride

Cat. No.: B2500805
CAS No.: 1820641-09-5
M. Wt: 283.62
InChI Key: SCULTRNZBVNCSA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl3N2 and its molecular weight is 283.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • One-Pot Synthesis and Molecular Insight : A study demonstrated the one-pot synthesis of enaminones, including those with a methylpiperazine structure, providing insights into their chemical features and electronic properties (Barakat et al., 2020).

Biological Activity and Pharmacological Properties

  • Antimycobacterial Agents : Research on 1,5-Diphenylpyrrole derivatives, incorporating a methylpiperazine structure, explored their activity against Mycobacterium tuberculosis, highlighting the influence of lipophilic substituents (Biava et al., 2008).
  • Cytotoxicity Evaluation : A study synthesized acrylophenones with N-methylpiperazine and evaluated their cytotoxicities towards various human carcinoma and fibroblast cell lines, suggesting potential in cancer research (Gul et al., 2016).

Material Science and Chemistry Applications

  • Catalysis in Organic Synthesis : An N-methylpiperazine-functionalized polyacrylonitrile fiber was developed to catalyze the Gewald reaction, showing high efficiency and recyclability (Ma et al., 2012).

Synthesis of Specific Compounds

  • Synthesis of Specific Derivatives : Various studies reported the synthesis of specific compounds incorporating the methylpiperazine structure, including synthesis of quinazolin derivatives (Alagarsamy et al., 2012) and other novel heterocyclic compounds (Bekircan et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride, also known as m-CPP, is the serotonin receptor (5-HT2c) . Serotonin receptors play a crucial role in regulating mood, anxiety, and appetite among other physiological processes.

Mode of Action

m-CPP acts as an agonist at the serotonin receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin. The activation of the serotonin receptor leads to a series of intracellular events, including the release of secondary messengers, which ultimately influence neuronal activity.

Pharmacokinetics

It is known that m-cpp is a major metabolite of the antidepressant medications trazodone and nefazodone . This suggests that it is likely to be well-absorbed and distributed in the body, metabolized in the liver, and excreted in the urine.

Result of Action

The activation of serotonin receptors by m-CPP can lead to a variety of effects at the molecular and cellular level. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP may influence feeding behavior and potentially contribute to the therapeutic effects of antidepressants.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11;;/h2-4,7,9,13H,5-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCULTRNZBVNCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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